molecular formula C8H14N2O2 B12863934 3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile

3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile

Cat. No.: B12863934
M. Wt: 170.21 g/mol
InChI Key: JSAKJAMEIGNHPQ-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile is a chemical compound with a unique structure that includes a morpholine ring substituted with hydroxymethyl and dimethyl groups, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the hydroxymethyl and nitrile groups. One common method involves the reaction of 5,5-dimethylmorpholine with formaldehyde and hydrogen cyanide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(hydroxymethyl)-5,5-dimethylmorpholine: Lacks the nitrile group, which may affect its reactivity and applications.

    5,5-dimethylmorpholine-3-carbonitrile:

Uniqueness

3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a versatile compound for various scientific and industrial purposes.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

3-(hydroxymethyl)-5,5-dimethylmorpholine-3-carbonitrile

InChI

InChI=1S/C8H14N2O2/c1-7(2)5-12-6-8(3-9,4-11)10-7/h10-11H,4-6H2,1-2H3

InChI Key

JSAKJAMEIGNHPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC(N1)(CO)C#N)C

Origin of Product

United States

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